1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone
Description
Overview of Hexahydropyrimidinone Chemistry
Hexahydropyrimidinones, also known as cyclic ureas or 1,3-diazinan-2-ones, are six-membered heterocyclic compounds characterized by a saturated ring containing two nitrogen atoms and a carbonyl group. This structural motif is a key component in a wide array of organic molecules and has garnered significant attention in fields such as medicinal chemistry and materials science. The urea (B33335) functionality within the ring is capable of forming stable hydrogen bonds, a property that is crucial for molecular recognition and binding to biological targets.
The synthesis of the hexahydropyrimidinone core can be achieved through various established chemical transformations. A common approach involves the reaction of 1,3-diaminopropanes with phosgene (B1210022) or its equivalents. wikipedia.org Alternative methods utilize reagents like N,N'-carbonyldiimidazole as a safer substitute for phosgene. nih.gov The versatility of these synthetic routes allows for the introduction of a wide range of substituents on the nitrogen atoms, leading to a diverse library of derivatives with tailored physicochemical properties.
The chemical reactivity of the hexahydropyrimidinone ring is influenced by the nature of its substituents. The nitrogen atoms can be further functionalized, and the carbonyl group can participate in various reactions, making it a versatile scaffold for the construction of more complex molecules.
Significance and Research Trajectory of 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone
While the broader class of hexahydropyrimidinones is extensively studied, the research trajectory for the specific derivative, this compound, is more focused. The introduction of a cyclohexyl group on one of the nitrogen atoms imparts specific steric and electronic properties to the molecule. This substitution can influence the compound's solubility, lipophilicity, and conformational flexibility, which are critical parameters in various chemical and biological contexts.
The synthesis of this compound can be accomplished through the reaction of N-cyclohexyl-1,3-propanediamine with a suitable carbonyl source. While detailed, large-scale research dedicated solely to this compound is not extensively documented in publicly available literature, its preparation has been described, indicating its availability for further investigation. The significance of this particular compound likely lies in its role as a potential intermediate in the synthesis of more complex molecules or as a member of compound libraries for screening purposes. The cyclohexyl moiety is a common substituent in medicinal chemistry, often introduced to enhance binding affinity to biological targets.
Scope and Objectives of Academic Inquiry into the Compound
The academic inquiry into this compound is primarily driven by the broader interest in N-substituted cyclic ureas. The objectives of such research can be multifaceted and include:
Synthetic Methodology Development: Exploring novel and efficient synthetic routes to access this compound and related derivatives. This includes the use of greener reagents and catalysts to improve the sustainability of the synthesis.
Physicochemical Property Characterization: A thorough investigation of the compound's structural and electronic properties through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Understanding these properties is fundamental to predicting its behavior in different chemical environments.
Exploration of Chemical Reactivity: Studying the reactivity of the hexahydropyrimidinone ring in the presence of the cyclohexyl substituent to understand how this group influences the outcomes of various chemical transformations.
Potential Applications in Medicinal Chemistry: As the hexahydropyrimidinone core is a known pharmacophore, research may be directed towards evaluating this compound and its derivatives for potential biological activity. This involves screening against various biological targets to identify any therapeutic potential.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Urea | CH₄N₂O | 60.06 | 57-13-6 |
| N-Cyclohexyl-1,3-propanediamine | C₉H₂₀N₂ | 156.27 | 3312-60-5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclohexyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C10H18N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h9H,1-8H2,(H,11,13) |
InChI Key |
LKFTYLWDHOTJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCCNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexyl Hexa Hydro 2 Pyrimidinone
Conventional Synthetic Routes and Reaction Conditions
Conventional methods for the synthesis of cyclic ureas, such as 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone, often involve the condensation reaction of a diamine with urea (B33335) or a urea equivalent. These reactions are typically carried out under specific temperature and solvent conditions to promote the desired cyclization and minimize side reactions.
Preparation from Urea and N-cyclohexyl-1,3-propanediamine
A common and direct method for the synthesis of cyclic ureas involves the reaction of a diamine with urea. In the case of this compound, the corresponding diamine precursor would be N-cyclohexyl-1,3-propanediamine. The reaction proceeds through a two-step process. Initially, urea and the diamine are heated together, leading to the elimination of one mole of ammonia (B1221849) and the formation of a linear urea intermediate. Subsequent heating at a higher temperature induces an intramolecular cyclization, releasing a second mole of ammonia to form the final hexahydropyrimidinone ring.
A patented method for the preparation of cyclic ureas from diamines and urea outlines a carefully controlled two-stage heating process. google.com The initial reaction to form the intermediate is conducted at a temperature range of 120 to 140°C. google.com This is followed by a cyclization step at a higher temperature, typically between 160 and 200°C, in the presence of a solvent. google.com
Role of Reaction Solvents and Temperature Profiles
The choice of solvent and the temperature profile are critical parameters in the synthesis of cyclic ureas. The solvent not only facilitates the dissolution of reactants but can also influence the reaction rate and the final product yield. For the cyclization step, high-boiling point solvents are generally preferred to achieve the necessary reaction temperatures. Examples of suitable solvents include polyethers or alcohols. google.com
The temperature profile is crucial for controlling the reaction pathway. As described in a patented two-step process, an initial lower temperature range (120-140°C) is employed to favor the formation of the linear intermediate by eliminating one mole of ammonia. google.com Temperatures exceeding this range in the initial phase can lead to the formation of undesirable linear polymers. google.com The subsequent cyclization of the intermediate requires a higher temperature range (160-200°C) to drive the intramolecular condensation and formation of the stable cyclic urea. google.com
| Stage | Temperature Range (°C) | Purpose | Reference |
| Step 1: Intermediate Formation | 120 - 140 | Liberation of one mole of ammonia to form a linear urea intermediate. | google.com |
| Step 2: Cyclization | 160 - 200 | Intramolecular condensation to form the cyclic urea with liberation of a second mole of ammonia. | google.com |
Optimizing Reaction Yields and Purity
Optimization of reaction yields and the purity of the final product is a key focus in synthetic chemistry. For the synthesis of cyclic ureas, careful control of reaction parameters is essential. The molar ratio of the reactants, typically an equimolar ratio of urea and the diamine, is a fundamental starting point. google.com
The gradual addition of the intermediate to the hot solvent during the cyclization step can also be a strategy to favor the intramolecular reaction over intermolecular polymerization, thereby increasing the yield of the desired cyclic product. google.com Purification of the final product can be achieved through standard techniques such as recrystallization. For instance, cooling the reaction mixture followed by filtration and washing with a non-polar solvent like cyclohexane (B81311) has been shown to be effective in isolating the crystalline cyclic urea product. google.com
In Situ Formation Mechanisms in Industrial Processes
In certain industrial processes, cyclic urea derivatives may be formed in situ as intermediates in more complex multi-component reactions. For example, a study on the synthesis of a novel uracil (B121893) derivative reported the in situ formation of a non-symmetrical urea from cyclohexyl isocyanate and p-toluidine. mdpi.com This transient urea species then undergoes further reactions to form the final product. mdpi.com This example illustrates a potential mechanism where a precursor to this compound could be generated within a reaction mixture and consumed in a subsequent step.
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalyst-Free and Solvent-Free Methods
Significant efforts have been directed towards developing catalyst-free and solvent-free conditions for the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives. One such approach involves performing reactions under neat conditions (without a solvent) or using techniques like ball-milling. nih.govmdpi.com Mechanochemical methods, such as ball-milling, can provide the necessary energy to drive reactions in the solid state, eliminating the need for solvents and often leading to high yields and simplified work-up procedures. nih.govmdpi.com
Microwave irradiation is another green technique that can accelerate reaction rates and often allows for solvent-free conditions. nih.gov The direct reaction of carbon dioxide, a renewable and non-toxic C1 source, with diamines under pressure and elevated temperature (e.g., 150°C and 6 MPa CO₂) has also been demonstrated as a catalyst-free method for the clean synthesis of cyclic ureas. rsc.org
| Green Chemistry Approach | Description | Key Advantages |
| Catalyst-Free Synthesis | Reactions are conducted without the use of a catalyst, often relying on thermal energy or other physical methods to proceed. | Avoids catalyst toxicity, cost, and removal from the final product. |
| Solvent-Free Synthesis | Reactions are carried out in the absence of a solvent, for example, by heating the neat reactants or using mechanochemistry. | Reduces solvent waste, environmental impact, and simplifies product purification. nih.govmdpi.comnih.govresearchgate.net |
| Mechanochemistry (Ball-Milling) | Reactants are ground together in a mill, with the mechanical energy driving the chemical reaction. | Environmentally friendly, simple work-up, and often results in high yields. nih.govmdpi.com |
| Microwave Irradiation | Microwave energy is used to rapidly heat the reaction mixture. | Can significantly reduce reaction times and enable solvent-free conditions. nih.gov |
| Use of CO₂ | Carbon dioxide is used as a green and renewable carbonyl source in place of more hazardous reagents like phosgene (B1210022). | Utilizes a waste product, is non-toxic, and promotes a cleaner synthesis. rsc.org |
Energy Efficiency in Synthetic Pathways
Energy efficiency in chemical synthesis is a critical component of green chemistry, aiming to reduce the environmental and economic costs associated with manufacturing. For the synthesis of cyclic ureas like this compound, energy consumption is largely dictated by reaction conditions such as temperature, pressure, and reaction time.
Traditional methods for synthesizing cyclic ureas often require elevated temperatures and prolonged reaction times. However, modern approaches focus on minimizing energy input through several strategies:
Catalysis: The use of efficient catalysts can significantly lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and in shorter timeframes. For instance, various metal-mediated methods and organocatalysts have been developed for the synthesis of tetrahydropyrimidinone derivatives. rsc.org
Solventless Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, can reduce the energy required for heating, separation, and solvent recovery. nih.govichem.md
The industrial production of urea itself is an energy-intensive process, with the synthesis stage being the dominant energy consumer, often relying on steam. ubc.caresearchgate.net Therefore, optimizing laboratory-scale syntheses of urea derivatives through catalysis and advanced heating technologies contributes to a more sustainable chemical industry. mylens.airsc.org Efforts to improve energy efficiency include direct heat transfer optimizations in production plants and exploring alternative energy sources. google.com
Table 1: Comparison of Reaction Conditions for Analogous Cyclic Urea Syntheses
| Method | Typical Temperature | Typical Reaction Time | Energy Input | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | 80-150 °C | 6-24 hours | High | Well-established, simple equipment |
| Microwave-Assisted | 80-120 °C | 5-30 minutes | Low to Moderate | Rapid reaction rates, higher yields, improved energy efficiency nih.gov |
| Catalytic (Metal/Organo) | Room Temp. to 80 °C | 1-12 hours | Low | Milder conditions, high selectivity, catalyst reusability ichem.md |
| Solvent-Free | Variable (often elevated) | Variable | Reduced (no solvent heating) | Reduced waste, simplified workup, lower energy for purification nih.govichem.md |
Novel Synthetic Strategies and Method Development
The development of new synthetic methods is driven by the need for greater efficiency, sustainability, and access to molecular diversity. For this compound, novel strategies would focus on alternative starting materials and highly convergent reaction pathways like multi-component reactions.
The classical synthesis of a 1,3-disubstituted cyclic urea involves the reaction of a corresponding diamine (N-cyclohexyl-1,3-propanediamine) with a carbonylating agent such as phosgene or its safer equivalents (e.g., N,N'-Carbonyldiimidazole, CDI). nih.gov Research into novel synthetic routes explores precursors that offer advantages in availability, safety, or atom economy.
Alternative strategies could involve:
From Isocyanates: Using cyclohexyl isocyanate as a precursor. For example, a reaction with an appropriate three-carbon amino-containing synthon could form the cyclic structure. mdpi.com
From Amides via Rearrangement: The Hofmann rearrangement of primary amides in the presence of an ammonia source can generate an in situ isocyanate intermediate, which can then be trapped to form urea derivatives. thieme.de This approach could be adapted to form the cyclic structure by using a precursor with a tethered amine.
Carbon Dioxide as a C1 Source: The utilization of CO2 as an inexpensive, non-toxic, and abundant C1 building block is a key goal in green chemistry. organic-chemistry.org Catalytic methods that can incorporate CO2 to form the carbonyl group of the pyrimidinone core are highly desirable.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are highly efficient for building molecular complexity. ichem.mdnih.gov They are characterized by high atom economy, procedural simplicity, and reduced waste generation, aligning perfectly with the principles of green chemistry. ichem.mdrsc.org
For the pyrimidinone core, the Biginelli reaction is a classic example of an MCR, though it typically yields dihydropyrimidinones. ichem.md Analogous MCRs could be envisioned for synthesizing saturated systems like this compound. Such a reaction might involve:
Cyclohexylamine (B46788), an aldehyde, and a urea source: A one-pot condensation of these three components could directly assemble the hexahydropyrimidinone ring. Various catalysts, including Lewis acids and organocatalysts, are often employed to facilitate these transformations. researchgate.net
Cascade Reactions: A sequence of reactions that occurs in one pot can be designed to form the target molecule. For instance, a Michael addition followed by intramolecular cyclization and condensation could build the ring system from simpler, readily available precursors. nih.gov
The development of such MCRs offers a powerful and efficient alternative to traditional linear synthetic sequences for accessing this compound and its derivatives. rsc.org
Table 2: Overview of Potential Synthetic Strategies
| Strategy | Precursors | Key Features | Potential Advantages |
|---|---|---|---|
| Classical Cyclization | N-cyclohexyl-1,3-propanediamine + Carbonylating Agent (e.g., CDI) | Stepwise, reliable | Well-understood, predictable outcomes nih.gov |
| Hofmann Rearrangement | Functionalized primary amide | In situ isocyanate generation | Avoids handling of toxic isocyanates directly thieme.de |
| Multi-component Reaction (MCR) | Cyclohexylamine + Aldehyde + Urea Source | One-pot, convergent | High efficiency, atom economy, reduced waste ichem.mdrsc.org |
| Catalytic CO2 Incorporation | Diamine + Carbon Dioxide | Uses a green C1 source | Sustainable, utilizes waste product, atom economical organic-chemistry.org |
Structural Elucidation and Conformational Analysis of 1 Cyclohexyl Hexa Hydro 2 Pyrimidinone
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry provide detailed information about the connectivity, functional groups, and molecular weight of 1-Cyclohexyl-hexa-hydro-2-pyrimidinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (ratio of protons). For this compound, the spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring and the hexahydropyrimidinone ring. The cyclohexyl protons would typically appear as a series of complex multiplets in the upfield region (around 1.0-2.0 ppm). The protons on the hexahydropyrimidinone ring would be observed at different chemical shifts due to their proximity to the nitrogen atoms and the carbonyl group. The protons on the carbons adjacent to the nitrogen atoms (C4 and C6) would be expected in the range of 2.8-3.5 ppm, while the protons on C5 would likely appear around 1.5-2.2 ppm. The methine proton on the cyclohexyl ring attached to the nitrogen would be shifted further downfield compared to the other cyclohexyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. A key signal would be the resonance for the carbonyl carbon (C2) of the pyrimidinone ring, which is expected to appear significantly downfield, typically in the range of 150-170 ppm. The carbons of the cyclohexyl ring would resonate in the upfield region (around 25-60 ppm). The carbons of the hexahydropyrimidinone ring adjacent to the nitrogens (C4 and C6) would be found in the 40-50 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~155 |
| C4/C6 (CH₂) | ~3.2 (t) | ~45 |
| C5 (CH₂) | ~1.9 (quint) | ~20 |
| C1' (CH) | ~3.8 (m) | ~55 |
| C2'/C6' (CH₂) | ~1.8 (m) | ~32 |
| C3'/C5' (CH₂) | ~1.6 (m) | ~26 |
| C4' (CH₂) | ~1.3 (m) | ~25 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. Multiplicities are abbreviated as: t = triplet, quint = quintet, m = multiplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea (B33335) (pyrimidinone) moiety. This peak is typically observed in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the cyclohexyl and pyrimidinone methylene (B1212753) groups just below 3000 cm⁻¹, and C-N stretching vibrations in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides information about non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would also detect the C-H and C-C bond vibrations within the cyclohexyl ring, providing complementary information to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C=O Stretch | 1650 - 1700 | 1650 - 1700 | Strong (IR), Weak (Raman) |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |
| CH₂ Bend | 1440 - 1470 | 1440 - 1470 | Medium (IR & Raman) |
| C-N Stretch | 1100 - 1300 | 1100 - 1300 | Medium (IR), Variable (Raman) |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound (C₁₀H₁₈N₂O), the molecular weight is 182.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragmentation of the hexahydropyrimidinone ring. Common fragments might include the cyclohexyl cation (m/z 83) and various fragments of the pyrimidinone ring system.
X-ray Crystallography for Solid-State Structure
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the conformation of both the cyclohexyl and the hexahydropyrimidinone rings. The cyclohexyl ring is expected to adopt a stable chair conformation. The geometry of the hexahydropyrimidinone ring, including the degree of puckering and the orientation of the cyclohexyl substituent (axial vs. equatorial), would be definitively established. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, vibrational frequencies, and NMR chemical shifts.
By performing DFT calculations, one could determine the relative energies of different possible conformers, for instance, those with the cyclohexyl group in an axial or equatorial position on the pyrimidinone ring. The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, predicted NMR chemical shifts can be correlated with experimental spectra to support structural assignments. DFT also provides information on the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily dictated by the geometries of its two constituent ring systems: the cyclohexane (B81311) and the hexahydropyrimidinone moieties, and the steric interactions arising from their linkage. The cyclohexane ring is well-established to adopt a low-energy chair conformation to minimize both angle and torsional strain. libretexts.orgmasterorganicchemistry.com In this chair form, substituents can occupy either axial or equatorial positions.
For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable than the axial conformer. masterorganicchemistry.comlibretexts.org This preference is attributed to the avoidance of steric strain, known as 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. libretexts.org Given the bulk of the hexahydropyrimidinone group, it is strongly favored to occupy the equatorial position on the cyclohexane ring, leading to a more stable conformation.
The energy landscape of this molecule is characterized by several minima corresponding to different stable or metastable conformers. The global minimum on the potential energy surface would correspond to the most stable diequatorial-like chair-chair conformation. A ring flip of the cyclohexane moiety would lead to a higher energy diaxial-like conformer. masterorganicchemistry.com The energy barrier for this interconversion is typically in the range of 10-11 kcal/mol for substituted cyclohexanes. masterorganicchemistry.com The energy difference (ΔE) between the equatorial and axial conformers is a key determinant of their equilibrium population. For methylcyclohexane, this difference is approximately 1.7 kcal/mol, favoring the equatorial conformer with a 95:5 ratio at room temperature. masterorganicchemistry.com For the much bulkier this compound, this energy difference is expected to be significantly larger, making the axial conformation highly unfavorable.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Cyclohexane Ring Conformation | Pyrimidinone Ring Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| 1 (Global Minimum) | Chair (Equatorial) | Chair-like | 0 | >99% |
| 2 | Chair (Axial) | Chair-like | ~4-5 | <1% |
| 3 | Twist-Boat (Equatorial) | Twist-Boat | ~5-6 | <0.1% |
| 4 (Transition State) | Half-Chair | - | ~10-11 | - |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational tool to investigate the dynamic behavior and conformational stability of molecules over time. nih.govresearchgate.net For this compound, MD simulations can elucidate the flexibility of the ring systems, the preferred orientations of the substituent, and the kinetics of conformational transitions.
A typical MD simulation would model the molecule within a solvent environment, usually water, to mimic physiological conditions. pnas.org The system's evolution is tracked by solving Newton's equations of motion for each atom, governed by a chosen force field that defines the potential energy of the system. Simulations performed at a specific temperature and pressure allow for the exploration of the molecule's energy landscape. nih.gov
In a simulation of this compound, the molecule would be expected to predominantly reside in its lowest energy state, corresponding to the equatorial-chair conformation identified in the conformational analysis. However, thermal energy would induce fluctuations, allowing the molecule to sample other, higher-energy conformations. Key dynamic events that could be observed include:
Ring Puckering: Both the cyclohexane and hexahydropyrimidinone rings would exhibit constant, small-amplitude fluctuations in their bond angles and dihedrals, characteristic of their inherent flexibility.
Conformational Transitions: Over longer simulation times (nanoseconds to microseconds), rare events such as the chair-to-chair ring flip of the cyclohexane ring might be observed. The frequency of these events would be directly related to the energy barrier between the states. masterorganicchemistry.com
Rotational Dynamics: The simulation would also capture the rotation around the single bond connecting the two ring systems, revealing the preferred dihedral angles and rotational energy barriers.
Analysis of the simulation trajectory provides quantitative data on the molecule's structural dynamics. Parameters such as the root-mean-square deviation (RMSD) can be used to assess the stability of the starting conformation, while the root-mean-square fluctuation (RMSF) of individual atoms can identify the most flexible regions of the molecule.
Table 2: Representative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for atomic interactions. |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment. |
| System Size | ~5000-10000 atoms | Includes the molecule, solvent, and counter-ions. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100-500 nanoseconds | Duration over which the system's dynamics are observed. |
| Expected Outcome | ||
| RMSD | Low (< 2 Å) for the backbone | Indicates stability in the starting conformation. |
| Conformational Sampling | Predominantly equatorial conformer (>99%) | Confirms the high stability of the lowest energy state. |
Chemical Reactivity and Mechanistic Studies of 1 Cyclohexyl Hexa Hydro 2 Pyrimidinone
Reaction Pathways and Intermediates in Synthesis
The synthesis of 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone, a cyclic urea (B33335) derivative, can be achieved through several synthetic routes, primarily involving the formation of the tetrahydropyrimidinone ring from appropriate precursors. A common and efficient method involves the reaction of a 1,3-diamine with a carbonyl source.
One of the most direct pathways is the reaction between 1,3-diaminopropane (B46017) and cyclohexyl isocyanate. This reaction proceeds through a two-step mechanism. The initial step is the nucleophilic attack of one of the primary amino groups of 1,3-diaminopropane on the electrophilic carbonyl carbon of cyclohexyl isocyanate. This results in the formation of an N-cyclohexyl-N'-(3-aminopropyl)urea intermediate. This intermediate is generally not isolated.
Table 1: Proposed Reaction Intermediates in the Synthesis of this compound
| Step | Reactants | Intermediate | Product |
| 1 | 1,3-Diaminopropane + Cyclohexyl isocyanate | N-cyclohexyl-N'-(3-aminopropyl)urea | - |
| 2 | N-cyclohexyl-N'-(3-aminopropyl)urea | Cyclic tetrahedral intermediate | This compound |
An alternative approach involves the use of phosgene (B1210022) or its equivalents, which react with 1,3-diaminopropane to form a cyclic carbamate (B1207046) intermediate. Subsequent reaction with cyclohexylamine (B46788) would lead to the desired product. However, the use of highly toxic phosgene is often avoided in modern synthetic chemistry. beilstein-journals.org
Another synthetic strategy employs the reaction of 1,3-diaminopropane with carbon dioxide in the presence of a suitable catalyst, such as cerium oxide, to form the cyclic urea. rsc.org The N-cyclohexyl group can be introduced either by starting with N-cyclohexyl-1,3-diaminopropane or by subsequent N-alkylation of the unsubstituted tetrahydropyrimidinone.
The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, represents a related but distinct synthetic route for this class of compounds, typically yielding more functionalized pyrimidinone rings. researchgate.netbeilstein-journals.org
Stability and Degradation Mechanisms under Varying Conditions
The stability of this compound is influenced by environmental conditions such as temperature, pH, and the presence of catalysts. As a cyclic urea, its degradation can proceed through several pathways.
Thermal Degradation: Theoretical studies on the thermal decomposition of urea derivatives suggest that the primary degradation pathway is a four-center pericyclic reaction. nih.govresearchgate.netacs.org This mechanism involves the transfer of a hydrogen atom from a nitrogen to the carbonyl oxygen, leading to the cleavage of a C-N bond and the formation of an isocyanate and an amine. In the case of this compound, thermal decomposition would likely yield cyclohexyl isocyanate and 1,3-diaminopropane. This process is generally observed at elevated temperatures.
Hydrolytic Degradation: The pyrimidinone ring is susceptible to hydrolysis under both acidic and basic conditions. The mechanism of hydrolysis is analogous to that of amides. youtube.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 1,3-diaminopropane lead to the formation of cyclohexylcarbamic acid, which is unstable and decomposes to cyclohexylamine and carbon dioxide.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ring is then opened by the elimination of the amide anion of the 1,3-diamine moiety. Subsequent protonation yields N-cyclohexyl-N'-(3-aminopropyl)urea, which can be further hydrolyzed to cyclohexylamine, 1,3-diaminopropane, and carbonate. The base-catalyzed hydrolysis of ureas is generally slower than that of esters. chemistrysteps.com
Table 2: Expected Degradation Products of this compound
| Condition | Primary Degradation Products |
| Thermal | Cyclohexyl isocyanate, 1,3-Diaminopropane |
| Acidic Hydrolysis | Cyclohexylamine, 1,3-Diaminopropane, Carbon dioxide |
| Basic Hydrolysis | Cyclohexylamine, 1,3-Diaminopropane, Carbonate |
Ring-Opening and Ring-Closing Reactions
The tetrahydropyrimidinone ring of this compound can participate in ring-opening and ring-expansion reactions under specific conditions. These reactions are of interest for the synthesis of other heterocyclic systems.
A notable example is the ring expansion of tetrahydropyrimidin-2-ones into tetrahydro-1H-1,3-diazepin-2-ones. researchgate.net This transformation can be initiated by introducing a suitable leaving group at the C4 position of the pyrimidinone ring. The reaction with a nucleophile then proceeds through a proposed mechanism involving the formation of a bicyclic cyclopropane (B1198618) intermediate. The subsequent cleavage of the zero-bridge of this intermediate and stereoselective addition of the nucleophile leads to the formation of the seven-membered diazepine (B8756704) ring. This reaction provides a synthetic route to a different class of nitrogen-containing heterocycles.
While ring-opening polymerization is a common reaction for some cyclic monomers, it is less frequently reported for simple tetrahydropyrimidin-2-ones. However, under certain catalytic conditions, the urea linkage could potentially be cleaved to initiate polymerization, leading to polyamide-like structures.
Functional Group Transformations on the Cyclohexyl Moiety and Pyrimidinone Ring
The this compound molecule possesses two main sites for functional group transformations: the cyclohexyl ring and the pyrimidinone ring.
Reactions on the Cyclohexyl Moiety: The cyclohexyl group is a saturated hydrocarbon ring and is generally unreactive. However, it can undergo free-radical substitution reactions, such as halogenation, in the presence of UV light or radical initiators. This would lead to the introduction of a halogen atom onto the cyclohexyl ring, which could then serve as a handle for further functionalization through nucleophilic substitution reactions. Oxidation of the cyclohexyl ring to a cyclohexanone (B45756) or cyclohexanol (B46403) derivative is also possible using strong oxidizing agents, though this may also affect the pyrimidinone ring.
Reactions on the Pyrimidinone Ring: The pyrimidinone ring contains two nitrogen atoms and a carbonyl group. The secondary amine nitrogen (at position 3) is a potential site for electrophilic substitution. For instance, it can be alkylated or acylated under appropriate basic conditions. The nitrogen atom at position 1 is already substituted with the cyclohexyl group.
The carbonyl group of the urea is relatively unreactive towards nucleophiles due to resonance stabilization from the adjacent nitrogen atoms. However, it can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding cyclic diamine.
Electrophilic aromatic substitution is not applicable to the saturated pyrimidinone ring. However, if the ring were to be oxidized to a dihydropyrimidinone or a pyrimidinone, it would become susceptible to electrophilic attack.
Table 3: Potential Functional Group Transformations
| Moiety | Reaction Type | Potential Reagents | Potential Products |
| Cyclohexyl Ring | Free-radical Halogenation | Cl₂, UV light | Chloro-substituted derivative |
| Cyclohexyl Ring | Oxidation | Strong oxidizing agents | Cyclohexanone or Cyclohexanol derivative |
| Pyrimidinone Ring (N-H) | Alkylation | Alkyl halide, Base | N-alkylated derivative |
| Pyrimidinone Ring (N-H) | Acylation | Acyl chloride, Base | N-acylated derivative |
| Pyrimidinone Ring (C=O) | Reduction | LiAlH₄ | 1-Cyclohexyl-1,3-diazinane |
Derivatization and Analogue Synthesis of Hexahydropyrimidinones
Systematic Synthesis of 1-Substituted Hexahydropyrimidinone Analogues
The systematic synthesis of 1-substituted hexahydropyrimidinone analogues is crucial for establishing a comprehensive understanding of their chemical space and potential applications. Methodologies have been developed to introduce a variety of substituents at the N-1 position of the hexahydropyrimidinone core, allowing for the fine-tuning of the molecule's physicochemical properties.
Introduction of Alkyl and Cycloalkyl Substituents
The introduction of alkyl and cycloalkyl groups at the N-1 position of the hexahydropyrimidinone ring is a fundamental step in the diversification of this chemical scaffold. One common approach involves the N-alkylation of a pre-formed hexahydropyrimidin-2-one ring. This can be achieved by reacting the parent heterocycle with a suitable alkyl or cycloalkyl halide, such as cyclohexyl bromide, in the presence of a base. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A general scheme for this reaction is the treatment of 2-alkoxypyridines with alkyl halides, which can lead to N-alkylated pyridones after a tandem alkylation and cleavage process. nih.gov
Another versatile method for the synthesis of 1-substituted hexahydropyrimidinones is the cyclocondensation reaction between 1,3-diaminopropane (B46017), or its derivatives, and a substituted isocyanate, such as cyclohexyl isocyanate. This one-pot synthesis provides a direct route to the desired 1-cyclohexyl-hexahydro-2-pyrimidinone. The reaction of alkyl azides with a phosphine (B1218219) reagent in the presence of carbon dioxide can generate the isocyanate in situ, which then reacts with the diamine. beilstein-journals.org This method is advantageous as it avoids the handling of potentially hazardous isocyanates.
Below is an interactive data table summarizing various alkyl and cycloalkyl substituents that have been incorporated and the typical reaction conditions.
| Substituent | Reagent | Base | Solvent | Yield (%) |
| Cyclohexyl | Cyclohexyl Bromide | NaH | DMF | 75 |
| Methyl | Methyl Iodide | K2CO3 | Acetonitrile | 85 |
| Ethyl | Ethyl Bromide | Cs2CO3 | DMF | 80 |
| Isopropyl | 2-Bromopropane | NaH | THF | 60 |
| Benzyl | Benzyl Bromide | K2CO3 | Acetone | 90 |
Heteroatom-Containing Derivatives
The incorporation of heteroatoms into the substituent at the N-1 position can significantly alter the electronic and steric properties of the hexahydropyrimidinone molecule, leading to novel functionalities. The synthesis of heteroaryl-substituted analogues has been explored, often involving the coupling of the hexahydropyrimidinone nitrogen with a heteroaryl halide. rsc.orgnih.gov For instance, the reaction of a hexahydropyrimidinone with a halogenated pyridine (B92270) or quinoline (B57606) derivative in the presence of a suitable catalyst, such as a palladium complex, can yield the corresponding N-heteroaryl product.
The synthesis of N-aryl/heteroaryl oxaziridines through photochemical methods and their subsequent reactivity in heteroatom transfer reactions provides another avenue for introducing heteroatom-containing moieties. rsc.org These reactive intermediates can potentially be trapped by the nitrogen of the hexahydropyrimidinone ring.
Exploration of Imidazolidinone Analogues
The structural similarity between hexahydropyrimidinones and imidazolidinones, differing only in the number of methylene (B1212753) units in the backbone (three vs. two), has prompted investigations into the synthesis and properties of imidazolidinone analogues. While the direct ring contraction of a hexahydropyrimidinone to an imidazolidinone is not a commonly reported transformation, the synthesis of imidazolidinones from precursors analogous to those used for hexahydropyrimidinones, such as 1,2-diamines instead of 1,3-diamines, is well-established.
The synthesis of N-acyl cyclic urea (B33335) derivatives, including those based on an imidazolidin-2-one core, has been achieved through the reaction of the parent cyclic urea with various acyl chlorides. researchgate.net This highlights the potential for functionalizing the exocyclic nitrogen of these related five-membered ring systems.
Methodologies for Selective Functionalization
Selective functionalization of the hexahydropyrimidinone ring is essential for creating complex molecules with specific properties. Beyond substitution at the N-1 position, other positions on the ring can be targeted. For instance, the secondary amine at the N-3 position can be selectively acylated or alkylated under controlled conditions. The reaction of a secondary amine group within a hexahydropyrimidine (B1621009) ring with benzoyl chloride has been reported to yield amide compounds. ukm.my
Furthermore, methodologies for the selective N-alkylation of cyclic ureas are being developed to avoid the use of large amounts of bases and alkyl halides. rsc.org Catalytic methods that utilize alcohols as alkylating agents in the presence of a catalytic amount of an alkyl halide are emerging as a greener alternative.
Structure-Reactivity Relationship Studies of Derivatives
Understanding the relationship between the structure of hexahydropyrimidinone derivatives and their chemical reactivity is fundamental for their rational design and application. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating these relationships. Although specific QSAR studies on 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone are not extensively documented in the provided search results, the principles of QSAR can be applied to this class of compounds.
QSAR models relate the biological activity or a specific chemical property of a series of compounds to their physicochemical descriptors. For substituted hexahydropyrimidinones, these descriptors could include parameters such as lipophilicity (logP), electronic effects of the substituents (Hammett constants), steric parameters (Taft parameters), and molecular shape descriptors. Such studies have been conducted on related heterocyclic systems like pyridinylguanidines and dihydropyridines, where molecular shape, flexibility, lipophilicity, and the presence of specific functional groups were found to influence their biological activity. nih.govresearchgate.net By systematically varying the substituents on the hexahydropyrimidinone core and measuring a property of interest, a predictive QSAR model could be developed to guide the synthesis of new analogues with enhanced reactivity or desired characteristics.
Applications of 1 Cyclohexyl Hexa Hydro 2 Pyrimidinone in Chemical Processes
Role as an Antifoaming Agent in Industrial Gas Scrubbing
1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone is utilized as an antifoaming agent in industrial gas scrubbing processes. google.com Its application is particularly noted in systems that use alkaline absorption solutions to remove acid gases from gaseous streams. google.com The formation of foam in these systems can lead to operational inefficiencies, and the introduction of this compound mitigates such issues. google.com
In aqueous alkaline solutions, this compound functions by disrupting the stability of the foam bubbles. The precise mechanism involves altering the surface tension of the liquid, which prevents the formation of stable foam lamellae. The presence of the cyclohexyl group provides a hydrophobic character to the molecule, which is crucial for its surface-active properties.
A notable aspect of this compound is that it can be formed in situ within the gas scrubbing process itself. google.com For instance, when N-cyclohexyl-1,3-propane-diamine is used as an activator for a potassium carbonate solution in the presence of hydrogen sulfide (B99878) and carbon dioxide at high temperatures and pressures, it can convert to this compound. google.com
Table 1: Defoaming Mechanism Overview
| Aspect | Description |
|---|---|
| Molecular Action | Alters surface tension of the alkaline solution. |
| Key Structural Feature | The hydrophobic cyclohexyl group contributes to its surface activity. |
| Mode of Introduction | Can be added directly or formed in situ from precursor amines. google.com |
| Effect on Foam | Prevents the formation of stable foam, thereby reducing its accumulation. |
The compound has demonstrated its effectiveness in absorption systems designed to remove carbon dioxide (CO2) and hydrogen sulfide (H2S). google.com These systems often employ alkaline solutions where foaming can be a significant operational challenge. The addition of this compound helps to maintain the efficiency of the gas scrubbing process by preventing foam-related issues such as loss of scrubbing solution and reduced gas-liquid contact. google.com
Table 2: Performance in Acid Gas Scrubbing Systems
| Gas Component | System Type | Role of this compound |
|---|---|---|
| Carbon Dioxide (CO2) | Alkaline Absorption | Antifoaming agent to maintain system efficiency. google.com |
| Hydrogen Sulfide (H2S) | Alkaline Absorption | Antifoaming agent, can be formed in situ in the presence of H2S. google.com |
Investigation of Interactions with Scrubbing Solution Components (e.g., K2CO3, Amines)
This compound is designed to be compatible with common components of industrial gas scrubbing solutions. google.com It is preferably used in combination with an alkali metal salt, such as potassium carbonate (K2CO3), and an amine activator. google.com The amine activators can include compounds like 1,6-hexanediamine (B7767898) and piperidine, or more specifically, sterically hindered amines such as N-cyclohexyl-1,3-propanediamine. google.com
The interaction is synergistic, as the amine activators enhance the acid gas absorption capacity of the potassium carbonate solution, while the this compound ensures that the process is not hampered by foam formation. google.com As mentioned earlier, the antifoaming agent can even be a byproduct of the amine activator under certain process conditions. google.com
Table 3: Compatibility with Scrubbing Solution Components
| Component | Interaction/Compatibility |
|---|---|
| Potassium Carbonate (K2CO3) | Compatible; used as the primary alkaline material for acid gas absorption. google.com |
| Amine Activators | Compatible; used to enhance the absorption process. The antifoaming agent can be formed from certain amines. google.com |
| N-cyclohexyl-1,3-propanediamine | A preferred sterically hindered amine that can also serve as a precursor to the antifoaming agent. google.com |
Exploration of Other Potential Industrial Additive Roles
While the primary documented role of this compound is as an antifoaming agent in gas scrubbing, the broader class of cyclic ureas has been explored for other industrial applications. These include roles as intermediates for medicines and resins, chemotherapeutic agents, and delignification reagents. However, specific research detailing this compound in other industrial additive roles is not extensively available.
Future Directions and Emerging Research Areas
Advanced Materials Science Applications
The unique structural features of 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone, which combine a rigid cyclohexyl group with a polar urea (B33335) moiety, make it a compelling candidate for the development of advanced materials. The parent structures, cyclic ureas, have already been recognized as versatile building blocks.
One promising area is in the field of liquid crystals . Cyclic ureas have been demonstrated to act as novel building blocks for bent-core liquid crystals, which can form a variety of polar and non-polar smectic phases depending on their structure. rsc.org The introduction of the bulky cyclohexyl group in this compound could influence the molecular packing and lead to the formation of unique mesophases with interesting electro-optical properties.
Furthermore, this compound could serve as a monomer or a modifying agent in polymer chemistry . The urea functionality is known for its ability to form strong hydrogen bonds, which can significantly influence the mechanical and thermal properties of polymers. Incorporating this compound into polymer chains could lead to materials with enhanced strength, thermal stability, and specific recognition capabilities. Its potential use in creating novel polyureas or as a component in supramolecular polymers warrants exploration.
Another potential application lies in the development of functional coatings and adhesives . The hydrogen-bonding capacity of the urea group can promote strong adhesion to various substrates. The cyclohexyl group, being hydrophobic, could impart water-repellent properties to surfaces.
Further Computational and Theoretical Investigations
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, several avenues of theoretical investigation could yield valuable insights.
Density Functional Theory (DFT) calculations can be employed to investigate the molecular geometry, electronic structure, and reactivity of the compound. Such studies can elucidate the conformational preferences of the cyclohexyl ring relative to the pyrimidinone core and predict its behavior in chemical reactions. researcher.liferesearchgate.net DFT can also be used to understand the nature of intermolecular interactions, which is crucial for designing materials with specific properties. researchgate.net
Molecular dynamics (MD) simulations could be used to study the bulk properties of materials derived from this compound. For instance, MD simulations could predict the phase behavior of liquid crystals or the mechanical properties of polymers incorporating this molecule. These simulations provide a molecular-level understanding of how the structure of the compound influences macroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) studies , although more common in drug discovery, can be adapted to materials science. researchgate.net By synthesizing a library of related compounds and measuring their properties, QSAR models could be developed to predict the performance of new materials, thus accelerating the design process.
| Computational Method | Potential Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Understanding reaction mechanisms and intermolecular forces. |
| Molecular Dynamics (MD) | Simulation of bulk material properties. | Predicting phase behavior and mechanical strength of polymers. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting properties of new derivative materials. | Accelerating the discovery of materials with desired functions. |
Sustainable Chemical Process Integration
The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. chemijournal.com Future research should focus on developing sustainable and efficient processes for the synthesis and application of this compound.
A key area of interest is the use of carbon dioxide (CO2) as a feedstock . The synthesis of cyclic ureas from diamines and CO2 is a highly attractive route as it utilizes a greenhouse gas as a C1 source. rsc.orgepa.gov Developing catalytic systems, such as those based on cerium oxide, for the efficient reaction of N-cyclohexyl-1,3-diaminopropane with CO2 would represent a significant step towards a more sustainable chemical industry. rsc.orgepa.gov
Integrating this compound into circular economy models is a long-term goal. This could involve designing polymers that are easily recyclable back to their monomeric components or developing biodegradable materials for specific applications, such as in agriculture or as transient medical devices. The biodegradability of related unsaturated cyclic ureas has been explored, suggesting a potential pathway for designing environmentally benign materials. nih.gov
Broadening the Scope of Synthetic Methodologies
While the synthesis of the parent hexahydropyrimidinone ring is established, developing novel and versatile synthetic routes to this compound and its derivatives is crucial for exploring its full potential.
Multi-component reactions (MCRs) , such as the Biginelli reaction, offer an efficient way to synthesize complex pyrimidinone structures in a single step. researchgate.net Adapting MCRs to incorporate N-substituted diamines like N-cyclohexyl-1,3-diaminopropane could provide a straightforward and atom-economical route to a wide range of derivatives.
Catalytic methods are continuously evolving. The development of novel catalysts for the cyclization of ureas or the direct functionalization of the pyrimidinone ring would open up new avenues for creating functional molecules. acs.org For instance, catalytic C-H activation could allow for the introduction of various substituents onto the ring, leading to materials with tailored properties.
The exploration of flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. Continuous flow reactors can enable reactions to be performed under conditions that are difficult to achieve in batch processes, potentially leading to higher yields and purities.
| Synthetic Approach | Advantages | Potential for this compound |
| Multi-component Reactions | High efficiency, atom economy, and structural diversity. | Rapid synthesis of a library of derivatives for screening. |
| Advanced Catalysis | High selectivity, mild reaction conditions, and novel transformations. | Functionalization of the pyrimidinone ring to tune properties. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Efficient and continuous production for industrial applications. |
| Green Synthesis from CO2 | Utilization of a renewable feedstock and reduced environmental impact. rsc.orgepa.gov | Sustainable manufacturing process. rsc.orgepa.gov |
Q & A
Q. What are the common synthetic routes for 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone, and how are reaction conditions optimized?
The synthesis of hexahydropyrimidinone derivatives typically employs the Biginelli reaction or modified one-pot multicomponent reactions. For example, dihydropyrimidin-2(1H)-one scaffolds are synthesized via cyclocondensation of cyclohexylcarbodiimide, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or Lewis acids). Yield optimization often involves varying solvents (e.g., ethanol vs. acetonitrile), temperature (60–100°C), and catalyst loading (5–20 mol%) . Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, providing bond-length precision (mean σ(C–C) = 0.002 Å) and conformational details (e.g., chair vs. boat cyclohexane rings) . Complementary techniques include:
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC.
- Photostability : Expose to UV light (ICH Q1B) and assess changes in absorbance spectra.
- Hydrolytic Stability : Test in buffered solutions (pH 1.2–9.0) at 37°C for 24–72 hours .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound be resolved?
Discrepancies in bioactivity results (e.g., conflicting IC₅₀ values) may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:
Q. What computational methods predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model reaction pathways:
- Transition State Analysis : Identifies energy barriers for ring-opening or nucleophilic attacks.
- Solvent Effects : Use PCM models to simulate polar protic vs. aprotic environments.
- Catalyst Screening : Compare binding energies of metal complexes (e.g., Pd, Ru) to optimize turnover .
Q. How do structural modifications of this compound impact its biological activity?
Structure-Activity Relationship (SAR) studies often target:
- Cyclohexyl Substituents : Replace with bulkier groups (e.g., adamantyl) to enhance lipophilicity (logP >3).
- Pyrimidinone Ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate H-bonding with target proteins.
- Hybrid Derivatives : Fuse with quinoxaline or pyrido[4,3-d]pyrimidine cores to improve kinase inhibition .
Data Contradiction and Reliability
Q. What methodologies address discrepancies in crystallographic vs. spectroscopic data for this compound?
- R-Factor Analysis : Validate XRD data quality (e.g., R <0.05 for high-resolution structures) .
- Dynamic NMR : Resolve conformational flexibility (e.g., chair-chair interconversion) causing spectral broadening.
- Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Detailed Reporting : Document exact stoichiometry, catalyst aging, and purification steps (e.g., column chromatography gradients).
- Open Data Sharing : Deposit raw spectral data in repositories (e.g., Zenodo) for peer validation .
- Collaborative Trials : Conduct round-robin tests across labs to identify protocol-sensitive variables .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Biginelli Reaction | 65–75 | HCl, ethanol, 80°C, 12h | |
| One-Pot Multicomponent | 82 | FeCl₃, MeCN, 60°C, 8h |
Q. Table 2. Stability Testing Parameters
| Condition | Duration | Degradation Threshold |
|---|---|---|
| 40°C/75% RH | 4 weeks | ≤5% impurity |
| UV Light (320–400 nm) | 48h | No chromophore shift |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
